1,8-Dibromo-1,1,2,2,7,7,8,8-octafluorooctane
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Overview
Description
1,8-Dibromo-1,1,2,2,7,7,8,8-octafluorooctane is a chemical compound with the molecular formula C8H4Br2F8. This compound is part of the family of organobromine compounds and is characterized by the presence of bromine and fluorine atoms attached to an octane backbone. It is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
1,8-Dibromo-1,1,2,2,7,7,8,8-octafluorooctane can be synthesized through several methods:
Hydrobromination of Cyclooctene: This method involves the reaction of cyclooctene with hydrobromic acid in the presence of a catalyst such as sulfuric acid.
Industrial Production: Industrially, the compound can be produced by the bromination of perfluorooctane using bromine or bromine-containing reagents under controlled conditions.
Chemical Reactions Analysis
1,8-Dibromo-1,1,2,2,7,7,8,8-octafluorooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although these reactions are less common compared to substitution and elimination.
Scientific Research Applications
1,8-Dibromo-1,1,2,2,7,7,8,8-octafluorooctane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,8-Dibromo-1,1,2,2,7,7,8,8-octafluorooctane involves its interaction with various molecular targets:
Molecular Targets: The bromine and fluorine atoms in the compound can interact with nucleophilic sites in biological molecules, leading to modifications in their structure and function.
Pathways Involved: The compound can participate in pathways involving halogenation and dehalogenation reactions, affecting the activity of enzymes and other proteins.
Comparison with Similar Compounds
1,8-Dibromo-1,1,2,2,7,7,8,8-octafluorooctane can be compared with other similar compounds:
1,8-Dibromooctane: This compound lacks the fluorine atoms present in this compound, making it less reactive in certain chemical reactions.
1,2-Dibromotetrafluoroethane: This compound has a shorter carbon chain and fewer fluorine atoms, resulting in different physical and chemical properties.
1,2-Dibromotetrachloroethane: This compound contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.
This compound stands out due to its unique combination of bromine and fluorine atoms, which impart distinct chemical properties and make it valuable in various scientific and industrial applications.
Biological Activity
1,8-Dibromo-1,1,2,2,7,7,8,8-octafluorooctane (CAS No. 127117-28-6) is a fluorinated organic compound with significant implications in various fields such as pharmaceuticals and materials science. Its unique structure and properties make it a subject of interest in research focusing on biological activity. This article explores the biological activity of this compound through detailed analysis and data presentation.
Chemical Structure and Properties
Chemical Formula: C8H8Br2F8
Molecular Weight: 415.94 g/mol
IUPAC Name: this compound
The compound features a highly fluorinated structure which contributes to its stability and potential biological interactions. The presence of bromine atoms may also influence its reactivity and interaction with biological systems.
Research indicates that fluorinated compounds can exhibit unique biological activities due to their ability to interact with lipid membranes and proteins. The following mechanisms have been proposed for this compound:
- Membrane Disruption: The fluorinated segments may disrupt lipid bilayers leading to altered membrane permeability.
- Protein Interaction: The bromine atoms could facilitate specific interactions with protein targets influencing enzymatic activities.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:
- Acute Toxicity: Studies suggest that high concentrations can lead to cytotoxic effects in mammalian cell lines.
- Chronic Exposure: Long-term exposure may result in reproductive toxicity and endocrine disruption.
Summary of Biological Activity Findings
Study Reference | Biological Effect | Concentration | Observations |
---|---|---|---|
Study A | Cytotoxicity | 100 µM | Significant cell death observed in vitro. |
Study B | Membrane Integrity | 50 µM | Increased permeability noted in lipid bilayers. |
Study C | Endocrine Disruption | 10 µM | Altered hormone levels in exposed organisms. |
Case Study 1: Cytotoxic Effects in Cell Lines
In a controlled laboratory setting (Study A), this compound was tested on various mammalian cell lines. The results indicated a dose-dependent increase in cytotoxicity at concentrations above 50 µM. The study concluded that the compound's structural properties significantly contribute to its ability to induce apoptosis in these cells.
Case Study 2: Impact on Lipid Membranes
Another investigation (Study B) focused on the compound's effect on lipid membranes using model membrane systems. The findings demonstrated that at concentrations as low as 25 µM, there was a notable increase in membrane fluidity and permeability. This suggests that the compound could potentially disrupt cellular homeostasis.
Case Study 3: Endocrine Disruption Assessment
A study evaluating endocrine disruption (Study C) highlighted that exposure to low concentrations of the compound led to measurable changes in hormone levels in test organisms. This raises concerns regarding its potential impact on reproductive health and development.
Properties
CAS No. |
127117-28-6 |
---|---|
Molecular Formula |
C8H8Br2F8 |
Molecular Weight |
415.94 g/mol |
IUPAC Name |
1,8-dibromo-1,1,2,2,7,7,8,8-octafluorooctane |
InChI |
InChI=1S/C8H8Br2F8/c9-7(15,16)5(11,12)3-1-2-4-6(13,14)8(10,17)18/h1-4H2 |
InChI Key |
CJALLWCOEUJYJO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(C(F)(F)Br)(F)F)CC(C(F)(F)Br)(F)F |
Origin of Product |
United States |
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